N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide
Description
Properties
IUPAC Name |
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-13-4-7-15(8-5-13)26-12-19(23)22-20-21-17(11-27-20)16-10-14(24-2)6-9-18(16)25-3/h4-11H,12H2,1-3H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFNFGQZBWOADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring.
Acylation: The thiazole intermediate is then acylated with p-tolylthioacetic acid chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole ring or the acetamide group.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the acetamide group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Differences in Activity and Selectivity
(a) Enzyme Inhibition Profiles
- CK1 Inhibition: The pyrimidinone-containing analog (MW 522.52, ) showed potent CK1 inhibition (IC₅₀ = 0.46 µM) due to the electron-withdrawing CF₃ group and sulfur linkage, which likely enhance target binding. In contrast, piperazine-linked thiazoles (e.g., ) lack CK1 activity but inhibit MMPs, suggesting substituent-dependent selectivity.
- MMP Inhibition : Piperazine derivatives (e.g., compound 13, ) exhibit MMP-9 inhibition (IC₅₀ = 12.3 µM), attributed to the basic nitrogen in piperazine forming hydrogen bonds with catalytic zinc ions. The target compound’s p-tolylthio group may reduce MMP affinity compared to piperazine analogs.
- α-Glucosidase Inhibition : Coumarin-linked thiazoles () achieve IC₅₀ values <20 µM, likely due to coumarin’s planar structure facilitating π-π interactions with the enzyme’s active site. The target compound lacks this feature but may compensate with its dimethoxyphenyl group.
(b) Antimicrobial Activity
- Thiazole-acetamides with halogenated aryl groups (e.g., –Br, –Cl) exhibit MICs as low as 13–27 µmol/L against S. aureus and E. coli .
Structure-Activity Relationships (SAR)
- Electron-Donating vs. Withdrawing Groups : Methoxy groups (electron-donating) improve solubility but may reduce enzyme-binding affinity compared to CF₃ or halogens (electron-withdrawing) .
- Heterocyclic Linkers: Piperazine enhances MMP inhibition, while pyrimidinone or coumarin improves kinase or α-glucosidase targeting, respectively .
- Sulfur vs.
Biological Activity
N-(4-(2,5-dimethoxyphenyl)thiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 342.43 g/mol. The compound features a thiazole ring, which is known for its role in various biological activities.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole-based compounds found that derivatives similar to this compound showed high efficacy against multiple bacterial strains including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy of Thiazole Derivatives
| Compound Name | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | K. pneumoniae | 18 |
| This compound | S. aureus | 20 |
The results indicate that the compound has a notable inhibition effect on Gram-positive bacteria while showing moderate activity against Gram-negative strains.
Anticancer Activity
Thiazole derivatives have also been investigated for their potential anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase pathways, which are crucial for programmed cell death .
Table 2: Anticancer Activity Against Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | A549 | 10 |
| Compound D | C6 | 15 |
| This compound | A549 | 12 |
The data suggest that this compound exhibits promising anticancer activity, warranting further investigation into its therapeutic potential.
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, thiazole derivatives have been reported to possess anti-inflammatory effects. Studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines in vitro, highlighting their potential as anti-inflammatory agents .
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized a series of thiazole derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that modifications in the thiazole structure significantly influenced the antimicrobial potency .
- Anticancer Mechanism Investigation : Another research focused on understanding the apoptotic mechanisms induced by thiazole derivatives in cancer cells. The study utilized flow cytometry and Western blot analysis to confirm the activation of apoptosis-related proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
